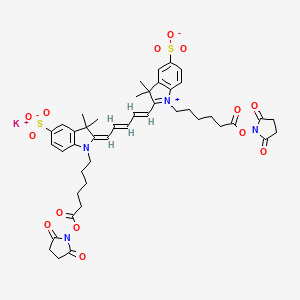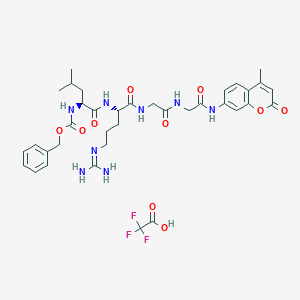
Sulfo-Cy5 bis-NHS ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sulfo-Cyanine5 bis-NHS ester is synthesized through a series of chemical reactions involving the introduction of sulfonate groups to enhance water solubility. The synthesis typically involves the following steps:
Formation of Cyanine Dye: The initial step involves the synthesis of the cyanine dye core structure.
Introduction of Sulfonate Groups: Sulfonate groups are introduced to the cyanine dye to improve its water solubility.
Activation with N-Hydroxysuccinimide (NHS): The final step involves the activation of the dye with N-hydroxysuccinimide to form the bis-NHS ester
Industrial Production Methods
Industrial production of Sulfo-Cyanine5 bis-NHS ester follows similar synthetic routes but on a larger scale. The process involves:
Analyse Chemischer Reaktionen
Types of Reactions
Sulfo-Cyanine5 bis-NHS ester primarily undergoes substitution reactions due to the presence of the reactive NHS ester groups. These reactions include:
Aminolysis: Reaction with primary amines to form stable amide bonds.
Hydrolysis: Reaction with water leading to the formation of the corresponding carboxylic acid
Common Reagents and Conditions
Amines: Primary amines are commonly used to react with the NHS ester groups.
Buffers: Reactions are typically carried out in buffered solutions with a pH range of 8.3-8.5 to ensure optimal reactivity
Major Products
Wissenschaftliche Forschungsanwendungen
Sulfo-Cyanine5 bis-NHS ester has a wide range of applications in scientific research, including:
Chemistry: Used for labeling and tracking chemical reactions.
Biology: Employed in the labeling of biomolecules such as proteins, peptides, and oligonucleotides for fluorescence imaging and other biochemical analyses
Medicine: Utilized in diagnostic assays and therapeutic research for tracking and imaging biological processes
Industry: Applied in the development of fluorescent probes and dyes for various industrial applications
Wirkmechanismus
Sulfo-Cyanine5 bis-NHS ester exerts its effects through the formation of stable amide bonds with primary amines. The NHS ester groups react with amines to form amide linkages, which are stable and resistant to hydrolysis. This mechanism allows for the efficient labeling of biomolecules and other compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cy5 bis-NHS ester: An analog of Sulfo-Cyanine5 bis-NHS ester with similar properties but less water solubility.
Sulfo-Cyanine3 bis-NHS ester: Another water-soluble dye with similar applications but different spectral properties.
Sulfo-Cyanine7 bis-NHS ester: A dye with extended spectral properties for near-infrared applications.
Uniqueness
Sulfo-Cyanine5 bis-NHS ester is unique due to its high water solubility, making it suitable for labeling in aqueous environments without the need for organic co-solvents. This property enhances its applicability in biological and medical research .
Eigenschaften
Molekularformel |
C45H51KN4O14S2 |
|---|---|
Molekulargewicht |
975.1 g/mol |
IUPAC-Name |
potassium;(2E)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(2E,4E)-5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C45H52N4O14S2.K/c1-44(2)32-28-30(64(56,57)58)18-20-34(32)46(26-12-6-10-16-42(54)62-48-38(50)22-23-39(48)51)36(44)14-8-5-9-15-37-45(3,4)33-29-31(65(59,60)61)19-21-35(33)47(37)27-13-7-11-17-43(55)63-49-40(52)24-25-41(49)53;/h5,8-9,14-15,18-21,28-29H,6-7,10-13,16-17,22-27H2,1-4H3,(H-,56,57,58,59,60,61);/q;+1/p-1 |
InChI-Schlüssel |
OYBBXRFVUWPWJZ-UHFFFAOYSA-M |
Isomerische SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C.[K+] |
Kanonische SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B11931490.png)




![6-methyl-N-[(Z)-1-pyridin-2-ylethylideneamino]-4a,5-dihydro-2H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B11931538.png)
![6-ethyl-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B11931543.png)
![[(4aS,8aR)-1-(4-fluorophenyl)-6-(2-methyltriazol-4-yl)sulfonyl-4,5,7,8,8a,9-hexahydropyrazolo[3,4-g]isoquinolin-4a-yl]-[4-(trifluoromethyl)pyridin-2-yl]methanone](/img/structure/B11931553.png)
![7-Methyl-2-morpholin-4-yl-9-[1-(1,3-thiazol-2-ylamino)ethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11931554.png)
![(9S)-N-[(1S,5R)-3-(6-methylpyrimidin-4-yl)-3-azabicyclo[3.2.1]octan-8-yl]-9-(2,3,4-trifluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-amine](/img/structure/B11931555.png)
![6-nitro-2-[3-(6-nitro-1H-benzimidazol-2-yl)propyl]-1H-benzimidazole](/img/structure/B11931558.png)
![2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B11931572.png)

